2,4-Dichloro-6-[[2-[2,6-dinitro-4-(trifluoromethyl)anilino]phenyl]iminomethyl]phenol
Overview
Description
2,4-Dichloro-6-[[2-[2,6-dinitro-4-(trifluoromethyl)anilino]phenyl]iminomethyl]phenol is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as chloro, nitro, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-[[2-[2,6-dinitro-4-(trifluoromethyl)anilino]phenyl]iminomethyl]phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the nitration of 2,4-dichloroaniline to form 2,4-dichloro-6-nitroaniline. This intermediate is then reacted with 2,6-dinitro-4-(trifluoromethyl)aniline under specific conditions to form the desired product. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-[[2-[2,6-dinitro-4-(trifluoromethyl)anilino]phenyl]iminomethyl]phenol undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
2,4-Dichloro-6-[[2-[2,6-dinitro-4-(trifluoromethyl)anilino]phenyl]iminomethyl]phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-[[2-[2,6-dinitro-4-(trifluoromethyl)anilino]phenyl]iminomethyl]phenol involves its interaction with specific molecular targets. The compound’s nitro and chloro groups can interact with cellular proteins and enzymes, potentially inhibiting their function. The trifluoromethyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroaniline: A simpler compound with similar chloro groups but lacking the nitro and trifluoromethyl groups.
2,6-Dinitro-4-(trifluoromethyl)aniline: Shares the nitro and trifluoromethyl groups but lacks the chloro groups and phenol structure.
Uniqueness
2,4-Dichloro-6-[[2-[2,6-dinitro-4-(trifluoromethyl)anilino]phenyl]iminomethyl]phenol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and chloro groups allows for diverse chemical reactivity, while the trifluoromethyl group enhances its stability and lipophilicity.
Properties
IUPAC Name |
2,4-dichloro-6-[[2-[2,6-dinitro-4-(trifluoromethyl)anilino]phenyl]iminomethyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2F3N4O5/c21-12-5-10(19(30)13(22)8-12)9-26-14-3-1-2-4-15(14)27-18-16(28(31)32)6-11(20(23,24)25)7-17(18)29(33)34/h1-9,27,30H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNXFRWWANDUHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])N=CC3=C(C(=CC(=C3)Cl)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2F3N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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